N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide
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Description
This compound is a complex organic molecule that contains several functional groups, including an amino group, a thioether group, a pyrimidinone group, and a fluorobenzamide group . These functional groups suggest that the compound could participate in a variety of chemical reactions and could have interesting biological activity .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core pyrimidinone structure, followed by the addition of the various functional groups. Unfortunately, without specific information or literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of multiple functional groups means that the molecule may have multiple reactive sites. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The compound contains several functional groups that are known to participate in chemical reactions. For example, the amino group could participate in acid-base reactions, the thioether group could undergo oxidation, and the pyrimidinone group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and reactivity would all be influenced by the presence and arrangement of its functional groups .Future Directions
Future research on this compound could involve further exploration of its synthesis, as well as detailed studies of its physical and chemical properties. Additionally, if this compound does indeed have biological activity, it could be interesting to explore its potential applications in medicine or other fields .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-fluorobenzoyl chloride with N-(2-aminoethyl)-2-(naphthalen-1-ylamino)-2-oxoethylthiourea to form N-(2-fluorobenzoyl)-N-(2-(naphthalen-1-ylamino)-2-oxoethyl)thiourea. This intermediate is then reacted with ethyl acetoacetate and ammonium acetate to form N-(2-fluorobenzoyl)-N-(2-(naphthalen-1-ylamino)-2-oxoethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide. Finally, the compound is treated with hydrazine hydrate to obtain the desired product, N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide.", "Starting Materials": [ "2-fluorobenzoyl chloride", "N-(2-aminoethyl)-2-(naphthalen-1-ylamino)-2-oxoethylthiourea", "ethyl acetoacetate", "ammonium acetate", "hydrazine hydrate" ], "Reaction": [ "Step 1: 2-fluorobenzoyl chloride is reacted with N-(2-aminoethyl)-2-(naphthalen-1-ylamino)-2-oxoethylthiourea in the presence of a base such as triethylamine to form N-(2-fluorobenzoyl)-N-(2-(naphthalen-1-ylamino)-2-oxoethyl)thiourea.", "Step 2: To the above intermediate, ethyl acetoacetate and ammonium acetate are added and the reaction mixture is heated to form N-(2-fluorobenzoyl)-N-(2-(naphthalen-1-ylamino)-2-oxoethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide.", "Step 3: The final step involves the treatment of the above compound with hydrazine hydrate to obtain the desired product, N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide." ] } | |
CAS RN |
888422-51-3 |
Product Name |
N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide |
Molecular Formula |
C23H18FN5O3S |
Molecular Weight |
463.49 |
IUPAC Name |
N-[4-amino-2-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C23H18FN5O3S/c24-16-10-4-3-9-15(16)21(31)27-19-20(25)28-23(29-22(19)32)33-12-18(30)26-17-11-5-7-13-6-1-2-8-14(13)17/h1-11H,12H2,(H,26,30)(H,27,31)(H3,25,28,29,32) |
InChI Key |
DWWQVFMNUVMJKM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=CC=C4F)N |
solubility |
not available |
Origin of Product |
United States |
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